molecular formula C12H16BrNO2 B153386 Tert-butyl 4-bromobenzylcarbamate CAS No. 68819-84-1

Tert-butyl 4-bromobenzylcarbamate

Cat. No. B153386
CAS RN: 68819-84-1
M. Wt: 286.16 g/mol
InChI Key: DJNCXSGGAMADNN-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromobenzylcarbamate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and chemical groups that can help infer some aspects of tert-butyl 4-bromobenzylcarbamate's characteristics. For instance, tert-butyl groups are known to be bulky and can influence the physical and chemical properties of the compounds they are attached to .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and bromobenzyl groups. For example, the synthesis of a new benzyl ether-type protecting group for alcohols is introduced using a readily prepared benzyl bromide . This suggests that similar methods could potentially be applied to synthesize tert-butyl 4-bromobenzylcarbamate, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups is influenced by the steric bulk of these groups. For instance, the introduction of asymmetric di-tert-butyl groups in polyimides increases the interchain distance and decreases the intermolecular force and packing ability of the resulting polymers . This could imply that tert-butyl 4-bromobenzylcarbamate may also exhibit steric hindrance effects due to the tert-butyl group.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl groups in the presence of bromine is highlighted in the bromination of 1,4-di-tert-butylbenzene, which yields various brominated products . Additionally, the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde involves the formation of a benzylic radical species . These studies suggest that tert-butyl groups adjacent to reactive sites can participate in radical reactions and may influence the selectivity and outcome of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups are often characterized by low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, as seen in the novel polyimides . The tert-butyl group's influence on solubility and stability is also evident in the derivatization of carboxylic acids for GC–MS analysis, where 4-t-butylbenzyl esters show good sensitivity and reproducibility . These properties could be relevant to tert-butyl 4-bromobenzylcarbamate, although direct measurements would be required for confirmation.

Scientific Research Applications

  • Antimalarial Candidate Development :

    • Tert-butyl isoquine (GSK369796), a derivative, was developed for antimalarial applications. It showed effectiveness against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. The molecule was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).
  • Synthesis of Anti-inflammatory Agents :

    • Compounds like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. They demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
  • Human Metabolism Studies :

    • Research on the metabolism and excretion kinetics of lysmeral (2-(4-tert-butylbenzyl)propionaldehyde) in humans after oral dosage. Lysmeral, structurally related to tert-butyl 4-bromobenzylcarbamate, provided insights into suitable biomarkers of exposure in human urine (Scherer et al., 2017).
  • Investigation of Antioxidants :

    • The study of dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide and bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide, structurally related compounds, revealed antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities, making them promising medicinal antioxidant drugs (Shinko et al., 2022).
  • Biomonitoring Studies :

    • Analysis of urine samples for biomonitoring revealed exposure trends to the fragrance chemical lysmeral, a related compound, indicating its widespread use and potential health implications (Scherer et al., 2020).
  • Metabolism in Rat and Human :

    • Research on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT), a structurally similar compound, in rats and humans. The study provided insights into species-specific metabolic pathways and excretion mechanisms (Daniel et al., 1968).
  • Chemical Synthesis Applications :

    • Various studies have explored the chemical synthesis processes using tert-butyl or related structures as key components in producing complex organic compounds. These studies contribute significantly to the field of organic chemistry and drug development (Nassal, 1983); (Orito et al., 2000).
  • Evaluation of Solvent Effects in Reactions :

    • Studies have been conducted on the effect of solvents on reactions involving aryl bromides and tert-butyllithium, providing valuable information for optimizing synthetic procedures in organic chemistry (Bailey et al., 2006).
  • Exploration of Isostere Properties in Medicinal Chemistry :

    • Evaluation of tert-butyl isosteres, including their physicochemical and pharmacokinetic properties, efficacies, and activities. This research is crucial for drug discovery and development (Westphal et al., 2015).
  • Partial Oxidation Studies :

    • Investigation of the partial oxidation of 4-tert-butyltoluene, a structurally related compound, catalyzed by homogeneous cobalt and cerium acetate catalysts. This research is significant for understanding reaction mechanisms and selectivity in organic synthesis (van de Water et al., 2007).

Safety And Hazards

Tert-butyl 4-bromobenzylcarbamate is associated with several hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .

Relevant Papers Relevant papers related to Tert-butyl 4-bromobenzylcarbamate can be found at Sigma-Aldrich .

properties

IUPAC Name

tert-butyl N-[(4-bromophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNCXSGGAMADNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498921
Record name tert-Butyl [(4-bromophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromobenzylcarbamate

CAS RN

68819-84-1
Record name 1,1-Dimethylethyl N-[(4-bromophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68819-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-bromophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzylamine hydrochloride 116 (2.225 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) in THF (20 mL) and water (5 mL) was treated with BOC2O (2.40 g, 11.0 mmol, 1.1 equiv) at room temperature and stirred for 12 h. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was treated with water (10 mL) and EtOAc (40 mL). The two layers were separated, and the aqueous layer was extracted with EtOAc (20 mL). The combined organic extracts were washed with water (2×20 mL) and saturated aqueous NaCl (20 mL), dried over MgSO4, and concentrated in vacuo. The residue was further dried in vacuo to afford the desired (4-bromo-benzyl)-carbamic acid tert-butyl ester 117 (2.60 g, 90.9% yield) as a colorless oil.
Quantity
2.225 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Yan, BS Pan, J Shao, H Lin, H Li - ACS omega, 2022 - ACS Publications
PROTACs represent a promising modality that has gained significant attention for the treatment of cancer, Alzheimer’s disease, and so forth. Due to limited structural information of the …
Number of citations: 6 pubs.acs.org
S Wang, H Li, Y Wang, Y Gao, S Yu, Q Zhao… - Chemical Research in …, 2018 - Springer
In this paper, we synthesized a series of proteolysis targeting chimeras(PROTACs) using VHL E3 ligase ligands for BRD4 protein degradation. One of the most promising compound …
Number of citations: 1 link.springer.com
LY Cao, XM Ren, Y Yang, B Wan, LH Guo… - Environmental …, 2018 - ehp.niehs.nih.gov
… Then, copper(I) iodide (CuI; 54 mg ) and tert-butyl 4-bromobenzylcarbamate ( 766 mg ) were added and stirred for 5 min at rt. E 2 - 001 ( 800 mg ) was added and stirred for 6 h at 60C. …
Number of citations: 40 ehp.niehs.nih.gov
C Lin-Ying, R Xiao-Min, Y Yang, B Wan… - Environmental …, 2018 - search.proquest.com
… Then, copper(I) iodide (CuI; 54 mg) and tertbutyl 4-bromobenzylcarbamate (766 mg) were added and stirred for 5 min at rt. E2-001 (800 mg) was added and stirred for 6 h at 60C. Finally…
Number of citations: 0 search.proquest.com
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
… A 200 mL flask equipped with a magnetic stir bar and containing tert-butyl-4-bromobenzylcarbamate (87, 6.72 g, 23.5 mmol) was charged with toluene (50 mL), EtN(i-Pr) 2 (8.21 mL, …
Number of citations: 77 pubs.acs.org

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